molecular formula C6H7NO2 B2764206 6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole CAS No. 2109162-57-2

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole

Cat. No.: B2764206
CAS No.: 2109162-57-2
M. Wt: 125.127
InChI Key: WCHHMHYAMLEVMK-UHFFFAOYSA-N
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Description

Contextualization within Oxazole (B20620) and Pyran Heterocycles

The 6,7-dihydro-4H-pyrano[3,4-d] rsc.orgrsc.orgoxazole scaffold is a bicyclic system formed by the fusion of a dihydropyran ring and an isoxazoline (B3343090) ring.

Oxazole and Isoxazole (B147169): Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Isoxazoles are isomers of oxazoles where the nitrogen atom is at position 2. The partially saturated form, isoxazoline, is a key component of the title compound and is often synthesized via 1,3-dipolar cycloaddition reactions.

Pyran: Pyran is a six-membered heterocyclic compound containing one oxygen atom. Its partially saturated derivative, dihydropyran, is a common structural motif in many natural products and is a versatile building block in organic synthesis.

The fusion of these two ring systems in 6,7-dihydro-4H-pyrano[3,4-d] rsc.orgrsc.orgoxazole creates a unique scaffold with the potential for diverse chemical transformations.

Nomenclature and Structural Features of the 6,7-dihydro-4H-pyrano[3,4-d]rsc.orgrsc.orgoxazole Scaffold

The systematic name "6,7-dihydro-4H-pyrano[3,4-d] rsc.orgrsc.orgoxazole" provides a precise description of the molecule's structure:

rsc.orgrsc.orgoxazole: This indicates the presence of an isoxazole ring system.

pyrano: This denotes the fusion of a pyran ring.

[3,4-d]: This specifies that the pyran ring is fused to the 'd' face (the 3-4 bond) of the isoxazole ring.

6,7-dihydro-4H: These locants indicate the positions of saturation in the pyran ring.

The resulting structure is a bicyclic system with a bridgehead nitrogen atom. The dihydropyran ring introduces a degree of conformational flexibility, while the isoxazoline ring provides a site for specific chemical reactions.

Significance of Fused Heterocyclic Scaffolds in Synthetic Organic Chemistry

Fused heterocyclic scaffolds are of immense significance in synthetic organic chemistry for several reasons:

Structural Rigidity: The fused ring system provides a rigid framework that can be used to control the spatial orientation of functional groups.

Stereochemical Complexity: The fusion of rings often creates multiple stereocenters, leading to stereochemically complex molecules.

Novel Reactivity: The close proximity of different heteroatoms and functional groups in a fused system can lead to novel and unique chemical reactivity.

Access to Diverse Chemical Space: The ability to combine different heterocyclic rings in a fused manner allows for the exploration of a vast and diverse chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-8-4-5-3-7-9-6(1)5/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHHMHYAMLEVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6,7 Dihydro 4h Pyrano 3,4 D 1 2 Oxazole and Its Derivatives

Strategies for the Construction of themdpi.commdpi.comOxazole Moiety

The formation of the mdpi.commdpi.comoxazole (B20620) ring fused to a pyran core is a key challenge in the synthesis of the target compound. Various synthetic strategies have been developed to achieve this, with intramolecular nitrile oxide cycloaddition (INOC) reactions being a prominent and effective method.

Intramolecular Nitrile Oxide Cycloaddition (INOC) Reactions

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a powerful tool for the synthesis of isoxazolines and isoxazoles, respectively. mdpi.com The intramolecular variant of this reaction (INOC) provides an efficient route to fused heterocyclic systems, such as the pyrano mdpi.commdpi.comoxazole core. mdpi.commdpi.com This strategy involves the in situ generation of a nitrile oxide from a suitable precursor, which then undergoes a cycloaddition reaction with a tethered alkenyl or alkynyl moiety within the same molecule.

Generation of Nitrile Oxide Precursors (e.g., from aldoximes)

Nitrile oxides are typically unstable and are therefore generated in situ. mdpi.com A common and effective method for their generation is the oxidation of aldoximes. mdpi.com A variety of oxidizing agents can be employed for this transformation.

For the synthesis of pyrano-fused isoxazoles, a key precursor would be a pyran derivative bearing an aldoxime group and a tethered alkene or alkyne. For instance, a 3-(alkenyloxy/alkynyloxy)-pyran-4-carbaldehyde oxime could serve as an ideal substrate. The synthesis of such precursors can be achieved through standard organic transformations. For example, di(aminoxymethyl) derivatives of 4H-pyran-4-ones can be condensed with aromatic aldehydes to furnish aldoxime derivatives. mdpi.comnih.gov

Common oxidizing agents used to convert aldoximes to nitrile oxides include:

Sodium hypochlorite (B82951) (NaOCl): Aqueous sodium hypochlorite is a mild and effective reagent for the oxidation of aldoximes. mdpi.com

Hypervalent iodine reagents: Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) are efficient oxidants for this purpose. researchgate.net

Chloramine-T: This reagent can also be used, although in some cases it may lead to lower yields compared to other oxidants. mdpi.com

N-Halosuccinimides (NCS, NBS): These are also effective for the generation of nitrile oxides from aldoximes. nih.gov

The choice of oxidizing agent can influence the reaction efficiency and should be optimized for the specific substrate.

Cycloaddition to Alkenyl and Alkynyl Moieties

Once the nitrile oxide is generated in situ, it rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered π-system (alkene or alkyne). mdpi.commdpi.com The regioselectivity and stereoselectivity of this cycloaddition are crucial in determining the final structure of the fused heterocyclic system.

In the context of synthesizing 6,7-dihydro-4H-pyrano[3,4-d] mdpi.commdpi.comoxazole, a precursor such as a 3-(prop-2-en-1-yloxy)-3,4-dihydro-2H-pyran-4-carbaldehyde oxime would be required. The intramolecular cycloaddition of the nitrile oxide generated from this oxime would lead to the desired tricyclic system. The reaction proceeds to form a new five-membered isoxazoline (B3343090) ring fused to the pyran ring. If an alkynyl moiety is used as the dipolarophile, a fused isoxazole (B147169) ring is formed. mdpi.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the INOC reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of oxidant, solvent, temperature, and reaction time.

A study on the synthesis of a related pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.commdpi.comoxazole system demonstrated the importance of optimizing these conditions. mdpi.com The researchers found that using aqueous sodium hypochlorite in dichloromethane (B109758) (DCM) at room temperature provided the best yields for the cycloaddition. mdpi.com In contrast, using Chloramine-T in ethanol (B145695) at elevated temperatures resulted in significantly lower yields. mdpi.com

The choice of solvent is also critical. Biphasic solvent systems, such as DCM/water, are often employed when using aqueous oxidants like NaOCl. mdpi.com The use of phase-transfer catalysts can sometimes be beneficial in such systems. For hypervalent iodine reagents, solvents like methanol (B129727) or dichloromethane are commonly used. researchgate.net

An interactive data table summarizing the optimization of reaction conditions for a model INOC reaction is presented below.

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1Chloramine-TEthanol500.520
2aq. NaOClDCMrt168
3NCSCHCl₃rt2-
4PIDAMeOHrt--

Data adapted from a study on a related pyrazolo-pyrano-oxazole system. mdpi.com The yield for entries 3 and 4 were not specified in the source for this specific model system but are included as viable oxidant options.

Alternative Cycloaddition Pathways for Oxazole Ring Formation

While INOC is a powerful method, other cycloaddition strategies can also be envisioned for the construction of the mdpi.commdpi.comoxazole ring. One such alternative is the intramolecular cycloaddition of nitrones. Nitrones, which are 1,3-dipoles, can react with alkenes or alkynes to form isoxazolidines, which can then be oxidized to isoxazolines or isoxazoles.

For instance, new cis-fused chromeno pyrano[4,3-c]isoxazole derivatives have been synthesized via an intramolecular mdpi.commdpi.com-cycloaddition of nitrones generated in situ from hydroxylamine (B1172632) derivatives and 7-O-prenyl derivatives of 8-formyl-2,3-disubstituted chromenones. nih.gov This approach, applied to a pyran system, could provide an alternative route to the target 6,7-dihydro-4H-pyrano[3,4-d] mdpi.commdpi.comoxazole.

Condensation Reactions Utilizing Carbonyl Precursors

Condensation reactions offer another major pathway to the mdpi.commdpi.comoxazole ring system. This approach typically involves the reaction of a 1,3-dicarbonyl compound or a related precursor with hydroxylamine.

Approaches for the Assembly of the Dihydropyran Ring System

The formation of the dihydropyran ring is a critical step in the synthesis of the target scaffold. Modern organic synthesis offers several powerful methods for constructing this six-membered oxygen-containing heterocycle, including ring-closing reactions and transition metal-catalyzed cycloadditions.

Ring-Closing Reactions

Ring-closing metathesis (RCM) has emerged as a robust and versatile strategy for the synthesis of various unsaturated heterocycles, including the dihydropyran ring system. rsc.orgnih.gov This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular rearrangement of a diene to form a cyclic olefin. acs.org In the context of fused pyran systems, a suitably functionalized precursor containing two terminal alkene moieties can be designed to undergo RCM, thereby forming the dihydropyran ring in a single, efficient step. researchgate.net

For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been successfully achieved using RCM as the key ring-forming step. acs.org This approach demonstrates the power of metathesis in constructing pyran rings fused to other heterocyclic systems, a strategy directly applicable to the synthesis of pyranooxazoles. The diastereoselectivity of the RCM reaction can be influenced by the steric properties of substituents on the acyclic precursor, allowing for a degree of stereochemical control in the final product. acs.org

Table 1: Examples of Ring-Closing Metathesis (RCM) in Fused Dihydropyran Synthesis
CatalystSubstrate TypeProductKey Features
Grubbs' Catalysts (I & II)Acyclic dienes with a pre-formed heterocycle (e.g., pyrazole)DihydropyranopyrazolesKey step for forming the dihydropyran ring; diastereoselectivity is influenced by substrate substituents. acs.org
Ruthenium-based catalystsAllyloxy-substituted pyrazoles containing a second alkene moietyDihydropyrano[3,2-c]pyrazolesPart of a multi-step sequence including Claisen rearrangement and double bond migration.

Palladium-Catalyzed Cycloaddition Protocols

Palladium catalysis offers a powerful avenue for constructing complex molecular architectures, including fused heterocyclic systems. rsc.org Palladium-catalyzed cascade reactions can facilitate the formation of both C–C and C–X (where X is a heteroatom like O or N) bonds in a single operation, showcasing high step economy. rsc.org For the assembly of dihydropyran rings, palladium-catalyzed cycloaddition reactions are particularly valuable. These reactions can proceed through various mechanisms, often involving the formation of a π-allylpalladium intermediate that is subsequently trapped by a nucleophile. nih.gov

A notable example is the palladium-catalyzed formal [3+3] allylic cycloaddition, which has been used to synthesize 6,7-dihydro-4H-furo[3,4-c]pyran derivatives with high regio- and diastereoselectivity. This strategy involves the reaction of a three-atom component (e.g., from a 2-butene-1,4-diol) with another three-atom component (e.g., an alkynyl-alkenone), demonstrating a convergent approach to the fused dihydropyran core. While not forming an oxazole directly, this methodology establishes a precedent for using palladium catalysis to construct dihydropyran rings fused to other five-membered heterocycles. Similar strategies, involving the reaction of vinyl-substituted donor-acceptor cyclopropanes with bifunctional partners, have also been developed to create fused ring systems in cascade processes. nih.gov

Multi-Component Reactions (MCRs) for Fused Pyranooxazole Synthesis

While specific MCRs for the direct synthesis of the 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comencyclopedia.puboxazole skeleton are not extensively documented, the MCR approach is widely and successfully used for the synthesis of structurally analogous pyranopyrazoles. nih.govut.ac.irjsynthchem.com A common and robust four-component reaction involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate. nih.govnih.gov This reaction proceeds through a cascade of condensation, Michael addition, and cyclization steps to rapidly assemble the dihydropyranopyrazole core. nih.gov The versatility of this reaction allows for the creation of large libraries of compounds by simply varying the starting components. nih.gov This established MCR strategy for pyranopyrazoles serves as a valuable blueprint for developing similar convergent syntheses for pyranooxazoles, likely by substituting hydrazine with hydroxylamine or a related synthon.

Table 2: Catalysts Used in the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
CatalystSolventConditionsKey Advantages
Preheated Fly-AshWater70-80 °CCost-effective, readily available, eco-friendly. ut.ac.ir
PiperidineWaterRoom TempShort reaction times, high yields. nih.gov
CuO NanoparticlesWaterRefluxReusable catalyst, high yields, green protocol. jsynthchem.comjsynthchem.com
TaurineWater80 °CLow catalyst loading, broad substrate scope. nih.gov
Magnetic Fe₃O₄ NPsWaterRoom TempHeterogeneous, easily reusable catalyst. nih.gov

Green Chemistry Approaches in Pyranooxazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. nih.gov For the synthesis of pyranooxazole derivatives and related heterocycles, green approaches focus on the use of alternative energy sources, environmentally benign solvents and catalysts, and improving reaction efficiency. nih.govresearchgate.net

Microwave-Assisted and Ultrasound-Assisted Synthesis: Alternative energy sources like microwave irradiation and ultrasound have proven to be powerful tools in accelerating organic reactions. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times—from hours to minutes—while often improving product yields. nih.govnanobioletters.com This is attributed to efficient and uniform heating of the reaction mixture. nih.gov Microwave-assisted methods have been successfully applied to the multi-component synthesis of pyranopyrazoles and oxadiazoles. nih.govnih.govnanobioletters.com

Similarly, ultrasound-assisted synthesis (sonochemistry) enhances reaction rates through acoustic cavitation, which generates localized high-pressure and high-temperature spots, leading to increased mass transfer and reactivity. researchgate.netdntb.gov.ua This technique has been employed for the efficient synthesis of various 4H-pyran derivatives and other fused heterocycles, often in aqueous media, further enhancing the green credentials of the process. nih.govresearchgate.netnanobioletters.com

Catalytic Methods: The development of novel catalysts is a cornerstone of green chemistry. For the synthesis of fused pyran systems, a variety of catalysts have been explored to improve efficiency and facilitate reactions under milder, more sustainable conditions. These include:

Nanocatalysts: Materials like copper oxide (CuO), zinc sulfide (B99878) (ZnS), and magnetic iron oxide (Fe₃O₄) nanoparticles have been used as highly efficient and recyclable heterogeneous catalysts for MCRs in aqueous media. nih.govjsynthchem.com

Biocatalysts and Organocatalysts: Simple, non-toxic organic molecules and biocatalysts are increasingly used to replace hazardous metal catalysts.

Benign Solvents: The use of water as a solvent is a key feature of many green synthetic protocols for pyran-fused heterocycles, offering significant environmental and safety benefits over traditional volatile organic solvents. nih.govnih.gov

Stereoselective and Regioselective Synthetic Strategies

The biological activity and material properties of molecules are often highly dependent on their three-dimensional structure. Therefore, the development of synthetic methods that control stereoselectivity (the spatial arrangement of atoms) and regioselectivity (the site of bond formation) is of paramount importance.

Regiocontrolled synthesis is crucial when constructing fused heterocyclic systems from unsymmetrical precursors. For example, strategies have been developed for the regiocontrolled construction of pyrazole-5-aldehydes, which serve as versatile intermediates for building fused scaffolds like 6,7-dihydro-4H-pyrazolo[5,1-c] mdpi.comresearchgate.netoxazines. researchgate.net The choice of protecting groups and reaction conditions can direct the reaction to the desired constitutional isomer.

Control of Diastereoselectivity in Cycloaddition Reactions

Cycloaddition reactions are among the most powerful methods for constructing cyclic compounds, and controlling their diastereoselectivity is a key challenge. researchgate.netnih.gov The intramolecular nitrile oxide cycloaddition (INOC) reaction is a particularly elegant and efficient strategy for synthesizing isoxazoline rings fused to other cycles, including pyran rings. mdpi.comacs.org This reaction has been successfully applied to create complex pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comencyclopedia.puboxazole systems. mdpi.comencyclopedia.pubresearchgate.netktu.edu

The key to stereocontrol in the INOC reaction lies in the geometry of the precursor, specifically the configuration of the intermediate aldoxime. mdpi.com The aldoxime can exist as syn and anti isomers, and it has been demonstrated that the predominant syn isomer leads to the formation of a specific diastereomer of the fused isoxazoline product upon cyclization. mdpi.comktu.edu The nitrile oxide, generated in situ from the aldoxime, undergoes a [3+2] cycloaddition with an intramolecular alkene (the dipolarophile), and the facial selectivity of this addition is dictated by the transition state geometry, which is influenced by the initial aldoxime configuration. mdpi.commdpi.com This method provides a high degree of regio- and diastereoselectivity, making it a powerful tool for constructing stereochemically defined fused pyranooxazole systems. mdpi.comencyclopedia.pub

Table 3: Intramolecular Nitrile Oxide Cycloaddition (INOC) for Pyrano-Fused Heterocycles mdpi.comresearchgate.net
PrecursorKey IntermediateReactionProductStereochemical Outcome
3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehydePredominantly syn-aldoximeINOC (Oxidation of aldoxime to nitrile oxide, then intramolecular [3+2] cycloaddition)3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comencyclopedia.puboxazoleHigh diastereoselectivity, controlled by the geometry of the aldoxime intermediate. mdpi.comktu.edu
3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehydeAldoximeINOC4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comencyclopedia.puboxazoleForms a fully aromatic isoxazole ring fused to the pyran. mdpi.com

Regiochemical Considerations in Ring Formation

The formation of the 6,7-dihydro-4H-pyrano[3,4-d] nih.govresearchgate.netoxazole scaffold and its derivatives, particularly through 1,3-dipolar cycloaddition reactions involving nitrile oxides, is governed by specific regiochemical principles. The regioselectivity of the cycloaddition determines the orientation of the nitrile oxide with respect to the dipolarophile, leading to the formation of specific constitutional isomers. This section delves into the factors influencing the regiochemical outcome of the ring-forming reaction, drawing upon detailed research findings from analogous heterocyclic systems.

A prominent and highly efficient method for constructing fused isoxazoline ring systems, such as that in 6,7-dihydro-4H-pyrano[3,4-d] nih.govresearchgate.netoxazole, is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com In this approach, a substrate containing both a nitrile oxide precursor (like an aldoxime) and a dipolarophile (an alkene or alkyne) tethered together undergoes an intramolecular cyclization. This strategy often provides excellent control over regioselectivity due to the conformational constraints imposed by the tether connecting the reacting moieties.

For instance, the synthesis of the closely related pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govresearchgate.netoxazole system offers significant insights into the regiochemical aspects of the cycloaddition. mdpi.com In this synthesis, 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes are used as precursors. The in situ generation of the nitrile oxide from the oxime moiety is followed by its intramolecular cycloaddition to the tethered allyl group.

The regiochemistry of this intramolecular cycloaddition is dictated by the length and flexibility of the linker between the nitrile oxide and the double bond. The reaction proceeds to form a five-membered isoxazoline ring fused to the pyran ring. The formation of the specific regioisomer, where the oxygen of the nitrile oxide attacks the more substituted carbon of the double bond, is generally favored. This outcome is consistent with the established principles of 1,3-dipolar cycloaddition reactions, which are influenced by both electronic and steric factors.

Table 1: Regioselective Intramolecular Nitrile Oxide Cycloaddition in the Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govresearchgate.netoxazole Derivatives

EntryStarting AldoximeProductYield (%)Regioselectivity
13-(Allyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime7-Phenyl-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govresearchgate.netoxazole63Single regioisomer
23-(Allyloxy)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde oxime7-(4-Fluorophenyl)-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govresearchgate.netoxazole64Single regioisomer
33-(Allyloxy)-1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde oxime7-(4-Bromophenyl)-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govresearchgate.netoxazole42Single regioisomer
43-(Allyloxy)-1-methyl-1H-pyrazole-4-carbaldehyde oxime7-Methyl-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govresearchgate.netoxazole79Single regioisomer

From a theoretical standpoint, the regioselectivity of 1,3-dipolar cycloadditions can be explained by Frontier Molecular Orbital (FMO) theory. wikipedia.org The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the case of nitrile oxide cycloadditions to alkenes, the relative energies of the HOMO and LUMO of both the nitrile oxide (the 1,3-dipole) and the alkene (the dipolarophile) determine the predominant regioisomer.

Generally, for electron-deficient alkenes, the reaction is controlled by the HOMO(alkene)-LUMO(nitrile oxide) interaction, while for electron-rich alkenes, the HOMO(nitrile oxide)-LUMO(alkene) interaction is dominant. The regiochemical outcome is the one that results from the larger orbital coefficients on the interacting atoms.

In the context of forming the 6,7-dihydro-4H-pyrano[3,4-d] nih.govresearchgate.netoxazole ring system from a dihydropyran derivative, the double bond of the dihydropyran acts as the dipolarophile. The electronic nature of this double bond will significantly influence the regiochemical course of an intermolecular cycloaddition. Steric hindrance can also play a crucial role, with the nitrile oxide preferentially adding to the less sterically hindered face of the double bond and with an orientation that minimizes steric repulsion between the substituents on both the dipole and the dipolarophile.

While the intramolecular pathway often leads to a single, well-defined regioisomer due to geometric constraints, intermolecular cycloadditions can sometimes yield a mixture of regioisomers. The specific reaction conditions, including the solvent, temperature, and the presence of catalysts, can also influence the regiochemical ratio.

Detailed Investigation of 1,3-Dipolar Cycloaddition Mechanisms

The formation of the pyrano[3,4-d] mdpi.comresearchgate.netoxazole ring system is prominently achieved through 1,3-dipolar cycloaddition reactions. mdpi.com Specifically, the intramolecular nitrile oxide cycloaddition (INOC) reaction serves as a key strategic step in the construction of related fused heterocyclic systems. mdpi.comnih.gov This type of reaction is an efficient tool for obtaining isoxazoline or isoxazole rings, which constitute the oxazole part of the fused structure. mdpi.com

The general mechanism involves a [3+2] cycloaddition between a nitrile oxide, which acts as the 1,3-dipole, and an alkene or alkyne, serving as the dipolarophile. mdpi.com In the context of synthesizing pyranooxazole systems, the nitrile oxide is typically generated in situ from a precursor, such as an aldoxime, to prevent dimerization or decomposition. mdpi.com The dipolarophile (the C=C or C≡C bond) is tethered to the nitrile oxide precursor via a pyran ring, making the subsequent cycloaddition an intramolecular process. This intramolecular nature is highly efficient for constructing the fused bicyclic system.

The reaction is generally considered to be a concerted process, where the two new sigma bonds are formed in a single transition state. researchgate.net This is characteristic of Huisgen 1,3-dipolar cycloadditions. The reaction proceeds through an initial inverse electron demand Diels-Alder reaction in some related systems, which, after the loss of N₂, generates a carbonyl ylide intermediate that undergoes the 1,3-dipolar cycloaddition. nih.govresearchgate.net

Role of Intermediates in Ring Formation and Transformations

The success of the INOC reaction hinges on the controlled formation and reaction of key intermediates. The primary intermediates in the pathway leading to the pyranooxazole core are aldoximes and the subsequently generated nitrile oxides. mdpi.com

Aldoximes are synthesized from corresponding carbaldehydes by treatment with hydroxylamine hydrochloride. mdpi.com These aldoxime intermediates can exist as syn and anti isomers, and their configuration can be critical for the subsequent cyclization. The predominant syn isomer has been unambiguously identified in related syntheses through detailed NMR studies, including NOESY experimental data and analysis of ¹JCH coupling constants. mdpi.comnih.gov

The aldoxime is then oxidized in situ to generate the highly reactive nitrile oxide intermediate. mdpi.com This is a crucial step, as nitrile oxides are unstable and prone to dimerization if not consumed by a dipolarophile. nih.gov The intramolecular setup, where the alkene or alkyne is tethered to the same molecule, ensures a rapid and efficient trapping of the nitrile oxide to form the desired fused isoxazoline ring, thus completing the 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comresearchgate.netoxazole core structure. mdpi.com

IntermediatePrecursorMethod of GenerationRole in Synthesis
Aldoxime Pyran-fused CarbaldehydeReaction with hydroxylamine hydrochloride. mdpi.comStable precursor to the nitrile oxide. Its stereochemistry can influence reaction outcomes. mdpi.com
Nitrile Oxide AldoximeIn situ oxidation (e.g., with NaOCl). mdpi.comresearchgate.netThe key 1,3-dipole that undergoes intramolecular cycloaddition with a tethered dipolarophile to form the oxazole ring. mdpi.com

Transition State Analysis in Pyranooxazole Synthetic Pathways

The stereochemical and regiochemical outcomes of the synthetic pathways leading to pyranooxazoles are determined by the energetics of the corresponding transition states. For the key intramolecular nitrile oxide cycloaddition (INOC) step, the reaction is believed to proceed through a highly ordered, concerted transition state.

In a concerted [3+2] cycloaddition, the two new sigma bonds between the nitrile oxide and the dipolarophile are formed simultaneously. Computational studies on analogous 1,3-dipolar cycloadditions suggest that while the process occurs in a single step, it can be asynchronous, meaning the formation of the two bonds may not be perfectly synchronized. researchgate.net The geometry of this transition state is crucial. The tether connecting the 1,3-dipole and the dipolarophile imposes significant conformational constraints, favoring a specific approach that leads to the fused ring system. This intramolecular constraint often results in high stereoselectivity, as alternative transition states leading to other isomers would be significantly higher in energy due to ring strain. researchgate.net

While detailed quantum-chemical calculations specifically for the 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comresearchgate.netoxazole system are not widely reported, analysis of related systems indicates that zwitterionic intermediates are unlikely, and the reaction proceeds via a single polar transition state. researchgate.net The facial selectivity of the cycloaddition is dictated by the conformational preferences within the transition state, which aims to minimize steric interactions and torsional strain.

Kinetic and Thermodynamic Considerations in Reaction Control

The distinction between kinetic and thermodynamic control is fundamental in determining the product distribution of a chemical reaction. In the synthesis of the 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comresearchgate.netoxazole system via the INOC reaction, the product is typically formed under kinetic control.

The intramolecular nature of the reaction means that the reactive moieties (nitrile oxide and the tethered dipolarophile) are held in close proximity, significantly increasing the effective molarity and favoring the cyclization pathway over potential intermolecular side reactions. The generation of the nitrile oxide is often the rate-limiting step, and once formed, it is rapidly and irreversibly trapped. This irreversibility means the observed product is the one that is formed fastest (the kinetic product), not necessarily the most stable one (the thermodynamic product). nih.gov

In a theoretical scenario with multiple possible cyclization pathways (e.g., leading to different ring sizes or isomers), the distribution of products would be governed by the relative activation energies of the competing transition states. The pathway with the lowest activation barrier will be the fastest and will therefore yield the major product. Reaction conditions such as temperature can influence this control; however, the high energy barrier for the reverse reaction (cycloreversion) in these systems generally ensures that the kinetically favored product is the only one isolated. Studies on related heterocyclic systems have demonstrated that kinetically controlled pathways can be selectively chosen over thermodynamically favorable ones by carefully managing reaction conditions like catalyst loading, solvent, and reaction time. nih.gov

Chemical Properties and Spectroscopic Data

The chemical properties and spectroscopic data for 6,7-dihydro-4H-pyrano[3,4-d] rsc.orgrsc.orgoxazole (B20620) can be predicted based on its structure and by analogy to similar compounds reported in the literature. rsc.orgmdpi.com

Table 1: Predicted Chemical Properties of 6,7-dihydro-4H-pyrano[3,4-d] rsc.orgrsc.orgoxazole

PropertyPredicted Value
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
AppearanceColorless oil or low-melting solid
SolubilitySoluble in common organic solvents (e.g., dichloromethane (B109758), chloroform, ethyl acetate)

Spectroscopic Data:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydropyran and isoxazoline (B3343090) rings. The diastereotopic protons of the CH₂ groups in the pyran ring would likely appear as complex multiplets.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the fused ring system. The chemical shifts would be indicative of the electronic environment of each carbon atom.

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-O-C stretching in the pyran ring and C=N stretching in the isoxazoline ring.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of pyrano clockss.orgmdpi.comoxazole (B20620) systems. A comprehensive analysis using one- and two-dimensional experiments allows for the complete assignment of all proton and carbon signals, confirmation of the fused ring system, and determination of stereochemistry. mdpi.com

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct protons, their chemical shifts, signal multiplicities (splitting patterns), and integration values. For derivatives of the 6,7-dihydro-4H-pyrano[3,4-d] clockss.orgmdpi.comoxazole skeleton, characteristic signals include those for the methylene (B1212753) protons of the dihydropyran ring. For instance, in related 3-oxo-6,7-dihydro-3H,7aH-pyrano[4,3-c]isoxazoles, methylene protons appear as a singlet around 3.57 ppm. clockss.org

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., C=O, C=N, C-O, CH₂). In complex fused systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] clockss.orgmdpi.comoxazoles, distinct signals are observed for each carbon in the heterocyclic core. mdpi.com

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing the nitrogen-containing isoxazole (B147169) ring. In a pyrazolo-fused pyrano clockss.orgmdpi.comoxazole system, the chemical shifts of the nitrogen atoms provide clear evidence of the ring structure. For example, the "pyridine-like" nitrogen of the isoxazole ring (N-1) resonates in a distinct region (δ -30.9 to -35.8 ppm) compared to other nitrogen atoms in the molecule. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Fused Pyrano clockss.orgmdpi.comoxazole System

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-3a5.26-
C-3a-77.2
H-44.39, 4.29-
C-4-67.8
C-5a-101.4
C-8b-149.6
Data derived from the pyrazolo[4′,3′:5,6]pyrano[4,3-c] clockss.orgmdpi.comoxazole system described in the literature. mdpi.com

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is used to map out the sequence of protons in the dihydropyran ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH), allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about stereochemistry and the three-dimensional structure of the molecule. It is also instrumental in determining the configuration of isomers. mdpi.com

Advanced Techniques (J-HMBC, H2BC, 1,1-ADEQUATE): For complex structures where standard experiments are insufficient, more advanced techniques can be employed. J-HMBC provides information on long-range heteronuclear coupling constants. H2BC (Heteronuclear 2-Bond Correlation) specifically identifies two-bond ¹H-¹³C correlations. The 1,1-ADEQUATE experiment can unambiguously identify quaternary carbons by observing direct ¹³C-¹³C correlations, which is essential for piecing together the final heterocyclic framework. mdpi.com

Table 2: Key 2D NMR Correlations for Structural Elucidation of a Fused Pyrano clockss.orgmdpi.comoxazole

ExperimentCorrelation TypeInformation Gained
COSY ¹H ↔ ¹HIdentifies adjacent protons in the dihydropyran ring.
HSQC ¹H ↔ ¹³C (1-bond)Assigns carbons directly attached to protons.
HMBC ¹H ↔ ¹³C (2-3 bonds)Connects molecular fragments and confirms the fused ring system.
NOESY ¹H ↔ ¹H (through space)Determines stereochemistry and isomer configuration.
1,1-ADEQUATE ¹³C ↔ ¹³CConfirms connectivity of quaternary carbons.
Information based on techniques applied to related pyrazolo[4′,3′:5,6]pyrano[4,3-c] clockss.orgmdpi.comoxazole systems. mdpi.com

The synthesis of the pyrano clockss.orgmdpi.comoxazole ring often proceeds through an intermediate aldoxime. The configuration of this precursor (syn or anti) can be critical to the outcome of the cyclization reaction. NMR spectroscopy is used to unambiguously determine this geometry. mdpi.com

The configuration of aldoxime isomers can be established using NOESY experiments, which show through-space correlations. For example, in the syn isomer, a NOE correlation would be observed between the iminyl proton and protons on the adjacent ring. Furthermore, the magnitude of the one-bond carbon-proton coupling constant (¹JCH) for the iminyl moiety is diagnostic; the value is typically larger for the syn isomer compared to the anti isomer by approximately 13 Hz. mdpi.com Similarly, ¹H NMR can distinguish between (E,E) and (Z,Z) isomers of final aldoxime products by differences in the chemical shifts of the azomethine protons. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. nih.govnanobioletters.com This precision allows for the determination of the elemental composition and confirmation of the molecular formula of the synthesized compound. This technique is a standard and essential step in the characterization of novel heterocyclic systems, including pyrano clockss.orgmdpi.comoxazole derivatives. mdpi.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For derivatives of 6,7-dihydro-4H-pyrano[3,4-d] clockss.orgmdpi.comoxazole, key absorption bands would include:

C=N stretching: Associated with the isoxazole ring.

C-O-C stretching: Characteristic of the pyran ring ether linkage.

C-H stretching: For aliphatic (CH₂) and aromatic/heteroaromatic (C-H) groups.

C=O stretching: If a carbonyl group is present on the pyran ring, a strong absorption band is typically observed. For example, in related 3-oxo-pyranoisoxazoles, this band appears around 1705 cm⁻¹. clockss.org In other pyranone derivatives, carbonyl bands can be seen between 1690 and 1730 cm⁻¹. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition (by mass) of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its empirical formula. clockss.orgmdpi.comnanobioletters.com

Table 3: Representative Elemental Analysis Data

ElementCalculated (%)Found (%)
Carbon (C)60.4260.39
Hydrogen (H)6.526.51
Nitrogen (N)10.0710.16
Data for the related C₇H₉NO₂ compound. clockss.org

Lack of Crystallographic Data for 6,7-dihydro-4H-pyrano[3,4-d] nih.govnih.govoxazole

A thorough search of available scientific literature and crystallographic databases did not yield any specific X-ray crystallography studies for the compound 6,7-dihydro-4H-pyrano[3,4-d] nih.govnih.govoxazole. Consequently, detailed information regarding its absolute stereochemistry and conformation, including crystallographic data tables, is not available.

Research into the crystal structures of related heterocyclic systems has been conducted. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have provided insights into their molecular geometry and intermolecular interactions through single-crystal X-ray diffraction. Similarly, the crystal structures of various oxazolo[3,4-a]pyrazine and pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazole derivatives have been determined, offering valuable structural information on these classes of compounds.

However, these studies focus on different, albeit structurally related, molecular frameworks. The specific arrangement of atoms, bond lengths, bond angles, and conformational properties of the 6,7-dihydro-4H-pyrano[3,4-d] nih.govnih.govoxazole ring system remains undetermined in the absence of a dedicated crystallographic analysis. Therefore, the creation of a detailed section on the X-ray crystallography of this particular compound, as requested, is not feasible based on the currently accessible scientific data.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the fundamental properties of molecules. For 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comirjweb.comoxazole, these calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to balance accuracy and computational cost.

Molecular Geometry Optimization

A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process determines key structural parameters.

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles that define the 3D shape of the molecule, particularly the conformation of the dihydropyran ring.

Without specific studies on 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comirjweb.comoxazole, a data table of its optimized geometric parameters cannot be compiled.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

FMO theory is vital for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players.

HOMO: Represents the ability to donate an electron. Higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability to accept an electron. Lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap generally implies higher reactivity and lower kinetic stability.

Specific energy values for the HOMO, LUMO, and the resultant energy gap for 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comirjweb.comoxazole are not documented.

Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis

MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. NBO analysis provides a detailed picture of charge localization, orbital interactions, and intramolecular charge transfer.

MEP Mapping: Would reveal the negative potential around the oxygen and nitrogen atoms, indicating likely sites for electrophilic attack, and positive potential near hydrogen atoms.

NBO Analysis: Would quantify the charge on each atom and describe the delocalization of electron density between filled donor orbitals and empty acceptor orbitals, which stabilizes the molecule.

No published MEP maps or NBO analyses for 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comirjweb.comoxazole are available.

Prediction of Reactivity and Reaction Pathways Through Computational Modeling

Computational modeling can predict how and where a molecule is likely to react. By calculating reactivity descriptors (like Fukui functions) derived from DFT and mapping potential energy surfaces, chemists can forecast the most probable pathways for chemical reactions, such as cycloadditions, electrophilic substitutions, or nucleophilic attacks. Such predictive studies for 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comirjweb.comoxazole have not been reported.

Spectroscopic Data Prediction and Validation (e.g., NMR Chemical Shifts)

DFT methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for confirming experimentally determined structures and assigning ambiguous signals in measured spectra. A comparative table of predicted versus experimental chemical shifts would be a powerful tool for structural validation. However, no such computational NMR studies for 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comirjweb.comoxazole have been published.

Applications in Organic Synthesis

While specific applications of 6,7-dihydro-4H-pyrano[3,4-d] rsc.orgrsc.orgoxazole (B20620) are not yet extensively documented, its structure suggests significant potential as a versatile intermediate in organic synthesis. The fused scaffold can serve as a building block for the synthesis of more complex molecules, including natural product analogues and novel pharmaceutical agents. The ability to selectively manipulate the pyran and isoxazoline (B3343090) rings allows for a divergent synthetic approach to a wide range of target molecules.

Compound Names Mentioned in this Article

Synthetic Applications and Chemical Transformations of the 6,7 Dihydro 4h Pyrano 3,4 D 1 2 Oxazole Scaffold

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The 6,7-dihydro-4H-pyrano[3,4-d] nih.govnsf.govoxazole (B20620) core is a key intermediate in the synthesis of various fused heterocyclic systems. mdpi.comnih.gov Its utility stems from the presence of both a pyran and an isoxazole (B147169) ring, which can be strategically manipulated to introduce a wide range of functional groups and to construct more elaborate molecular frameworks. Fused isoxazoles and isoxazolines, such as the pyrano nih.govnsf.govoxazole system, are valuable precursors for numerous biologically active compounds. mdpi.com

A primary synthetic route to related, more complex structures, such as pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazoles, often proceeds through an intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.comencyclopedia.pub This powerful transformation constructs the fused isoxazoline (B3343090) ring onto a pre-existing pyran or pyrazole (B372694) precursor. The resulting pyrano-fused isoxazoline can then serve as a versatile intermediate for further chemical modifications. The strategic design of these synthetic routes often employs difunctional substrates that contain both an aldoxime unit and an alkene or alkyne, setting the stage for the key intramolecular cycloaddition. mdpi.com

Derivatization at Peripheral Positions of the Fused Ring System

The 6,7-dihydro-4H-pyrano[3,4-d] nih.govnsf.govoxazole scaffold offers several sites for derivatization, allowing for the synthesis of a library of analogues with diverse substitution patterns. Both the pyranone and the oxazole moieties can be functionalized, providing a modular approach to new chemical entities. mdpi.comencyclopedia.pubresearchgate.netacs.org

The pyranone portion of the fused system is amenable to various functionalization reactions. The presence of a carbonyl group and adjacent methylene (B1212753) groups provides handles for a range of chemical transformations. While specific examples on the 6,7-dihydro-4H-pyrano[3,4-d] nih.govnsf.govoxazole system are not extensively documented, the general reactivity of 4-pyrones suggests several possibilities. These include reactions at the active methyl or methylene groups adjacent to the ring oxygen or carbonyl, such as enamination reactions using reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). Such transformations introduce conjugated systems that can be further elaborated.

The isoxazole/isoxazoline ring within the fused system can also be a site for chemical modification. For instance, in the synthesis of related pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazoles, substituents can be introduced on the pyrazole ring prior to the formation of the fused pyrano-oxazole system. researchgate.net Once the fused ring is formed, the isoxazoline can be oxidized to the corresponding isoxazole, introducing aromaticity and altering the chemical properties of the scaffold. mdpi.com This oxidation can be achieved using various oxidizing agents.

PrecursorOxidizing AgentProductYield (%)
7-Phenyl-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazoleMnO27-Phenyl-4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazole38

This table presents data for a related pyrazolo-fused system, illustrating a potential transformation of the isoxazoline ring. mdpi.com

Ring-Opening and Rearrangement Reactions of the Fused System

The inherent ring strain and the presence of weak heteroatom-heteroatom bonds in the isoxazole ring make the 6,7-dihydro-4H-pyrano[3,4-d] nih.govnsf.govoxazole scaffold susceptible to ring-opening and rearrangement reactions. These transformations can be valuable for accessing novel chemical structures.

Recent studies have shown that isoxazole rings can undergo electrophilic ring-opening halogenation. nih.gov This process involves the selective cleavage of the N-O bond by chlorinating or brominating agents to yield functionalized halogenated compounds. nih.gov While this has been demonstrated on standalone isoxazoles, it represents a potential pathway for the functionalization of the pyrano-fused system. Another mode of isoxazole ring-opening can be initiated by electron capture, which triggers the dissociation of the O-N bond. nsf.gov

Furthermore, isoxazoles can be transformed into other heterocyclic systems, such as furans and pyrans, through a ring-opening mechanism in the presence of an aromatic aldehyde, followed by nucleophilic attack and heterocyclization. rsc.org

Utilization in the Construction of Diverse Polycyclic Heterocyclic Architectures

A key application of the 6,7-dihydro-4H-pyrano[3,4-d] nih.govnsf.govoxazole scaffold and its precursors is in the construction of more complex, polycyclic heterocyclic architectures. mdpi.comresearchgate.netacs.org The synthesis of novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazole ring systems is a prime example of this. mdpi.comresearchgate.net In these syntheses, a pyrazole precursor bearing an allyloxy or propargyloxy side chain is converted to an aldoxime, which then undergoes an intramolecular nitrile oxide cycloaddition to form the fused pyrano-isoxazoline ring system. mdpi.com

The following table summarizes the synthesis of various substituted pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazoles, highlighting the utility of the underlying pyrano-oxazole forming reaction in building polycyclic systems.

Aldoxime PrecursorCyclization ConditionsFused Polycyclic ProductYield (%)
syn/anti-3-Allyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde oximeaq. NaOCl, DCM, rt, 1h7-Phenyl-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazole68
syn/anti-3-Allyloxy-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde oximeaq. NaOCl, DCM, rt, 1h7-(4-Fluorophenyl)-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazole63
syn/anti-3-Allyloxy-1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde oximeaq. NaOCl, DCM, rt, 1h7-(4-Bromophenyl)-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazole64
syn-3-Allyloxy-1-methyl-1H-pyrazole-4-carbaldehyde oximeaq. NaOCl, DCM, rt, 1h7-Methyl-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazole42
1-Phenyl-3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximeaq. NaOCl, DCM, rt, 1h7-Phenyl-4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnsf.govoxazole79

Data from the synthesis of related pyrazolo-fused systems. mdpi.com

These examples underscore the importance of the pyrano-oxazole core as a foundational element for the assembly of diverse and complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Future Research Directions in the Chemistry of 6,7 Dihydro 4h Pyrano 3,4 D 1 2 Oxazole

Development of Novel and Green Synthetic Methodologies

The advancement of our understanding and application of 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comktu.eduoxazole (B20620) is contingent on the development of efficient and sustainable synthetic routes. Future research should focus on moving beyond traditional multi-step syntheses towards more innovative and environmentally benign methodologies.

A primary avenue for exploration is the adaptation of intramolecular nitrile oxide cycloaddition (INOC) reactions, which have proven effective for the synthesis of analogous fused isoxazole (B147169) systems. mdpi.comktu.eduresearchgate.net This strategy could provide a direct and atom-economical route to the target scaffold. Furthermore, the exploration of green chemistry principles is paramount. This includes the use of aqueous media, microwave-assisted synthesis, and ultrasound irradiation, which have been successfully employed in the synthesis of related pyranopyrazole derivatives. nih.govgsconlinepress.com The development of one-pot, multicomponent reactions (MCRs) would be particularly advantageous, offering high efficiency and reduced waste. nih.gov The use of novel, reusable, and heterogeneous catalysts, such as nano-eggshell/Ti(IV) or natural amino acids, could also be investigated to enhance the green credentials of the synthetic protocols. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies for 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comktu.eduoxazole

Methodology Potential Advantages Challenges
Intramolecular Nitrile Oxide Cycloaddition (INOC) High efficiency, atom economy, potential for stereocontrol. Availability of precursors, optimization of reaction conditions.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. Specialized equipment required, potential for localized overheating.
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved yields, milder conditions. Scalability may be a concern.
Multicomponent Reactions (MCRs) in Green Solvents High atom economy, operational simplicity, reduced waste. Identification of suitable reaction components and catalysts.

Exploration of Under-Investigated Reactivity Patterns

The reactivity of the 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comktu.eduoxazole ring system is largely uncharted territory. Systematic studies are needed to understand the chemical behavior of this scaffold, which will be crucial for its derivatization and application. Key areas for investigation should include:

Electrophilic and Nucleophilic Substitution: The susceptibility of the pyran and oxazole rings to substitution reactions should be investigated to enable the introduction of various functional groups. The oxazole ring's reactivity is known to be influenced by substituents, with electron-releasing groups facilitating electrophilic attack. pharmaguideline.com

Ring-Opening Reactions: The stability of the oxazole and dihydropyran rings under various conditions (acidic, basic, reductive) should be explored. For instance, the reductive cleavage of isoxazoles to generate enamino ketones is a known transformation that could be investigated for this system. researchgate.net

Cycloaddition Reactions: The diene-like character of the oxazole ring suggests the potential for Diels-Alder reactions, which could be a powerful tool for constructing more complex polycyclic systems. pharmaguideline.com

Oxidation and Reduction: The dihydropyran moiety is susceptible to oxidation to the corresponding pyran. The conditions and outcomes of such transformations should be studied.

Advanced Computational Studies for Property Prediction and Mechanism Understanding

Computational chemistry offers a powerful toolkit for accelerating research into novel molecular systems. For 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comktu.eduoxazole, advanced computational studies can provide valuable insights where experimental data is lacking.

Future research should employ methods such as Density Functional Theory (DFT) to predict fundamental properties, including molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic signatures (NMR, IR). Such studies have been applied to related pyranopyrazole systems to understand their structure-activity relationships. nih.gov Furthermore, computational modeling can be instrumental in elucidating the mechanisms of potential synthetic reactions, such as the INOC pathway, by mapping reaction coordinates and identifying transition states. mdpi.comktu.edu Molecular docking simulations could also be employed to predict the binding affinity of 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comktu.eduoxazole derivatives with various biological targets, thereby guiding the design of new therapeutic agents. researchgate.netsemanticscholar.org

Table 2: Potential Applications of Computational Studies

Computational Method Research Application Predicted Outcomes
Density Functional Theory (DFT) Property Prediction Optimized molecular geometry, electronic properties, spectroscopic data.
Quantum Mechanics (QM) Mechanistic Studies Reaction pathways, transition state energies, kinetic predictions.
Molecular Docking Biological Activity Prediction Binding modes and affinities with protein targets.
ADMET Prediction Pharmacokinetic Profiling Absorption, distribution, metabolism, excretion, and toxicity profiles.

Expansion of Synthetic Applications Beyond Current Scope

The 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comktu.eduoxazole scaffold holds promise as a versatile building block in organic synthesis. Future research should aim to expand its utility beyond its initial synthesis. The pyran ring is a common feature in a wide array of natural products and biologically active compounds. bohrium.com Derivatives of 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comktu.eduoxazole could serve as novel cores for the development of new pharmaceuticals. The presence of both oxygen and nitrogen heteroatoms provides multiple points for functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening.

The unique electronic and structural features of this fused system might also lend themselves to applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers.

Strategies for Asymmetric Synthesis of Chiral Derivatives

The introduction of stereocenters into the 6,7-dihydro-4H-pyrano[3,4-d] mdpi.comktu.eduoxazole framework could lead to the discovery of derivatives with enhanced biological activity and selectivity. Therefore, the development of strategies for the asymmetric synthesis of chiral derivatives is a critical future research direction.

Several approaches can be envisioned:

Chiral Catalysis: The use of chiral N-heterocyclic carbenes or transition metal catalysts in annulation reactions has been successful in the asymmetric synthesis of related chiral pyrazolo[3,4-b]pyridin-6-ones and could be adapted. rsc.org Enantioselective iridium-catalyzed intramolecular reactions have also been used to create chiral N,O-heterocycles. rsc.org

Chiral Auxiliaries: The attachment of a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a key bond-forming reaction. springerprofessional.denih.gov The auxiliary can then be removed to afford the enantiomerically enriched product.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature can be an efficient way to introduce chirality into the final molecule.

Table 3: Potential Strategies for Asymmetric Synthesis

Strategy Description Potential Advantages
Organocatalysis Use of small organic molecules as chiral catalysts. Metal-free, often milder reaction conditions.
Transition-Metal Catalysis Employment of chiral ligand-metal complexes. High enantioselectivities, broad substrate scope.
Chiral Auxiliaries Covalent attachment of a chiral group to guide stereochemistry. Predictable stereochemical outcomes.
Chiral Pool Synthesis Use of enantiomerically pure starting materials from natural sources. Access to optically pure products.

Q & A

Q. What are the optimal synthetic routes for 6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole?

The compound is synthesized via van Leusen's oxazole synthesis , involving the reaction of aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction workup includes extraction with methyl tert-butyl ether and purification via rotary evaporation. Key parameters influencing yield include solvent choice (methanol), reaction time, and stoichiometric ratios .

Q. How can the molecular structure of this compound be experimentally characterized?

Structural elucidation employs:

  • X-ray crystallography to resolve fused pyrano-oxazole ring geometry (bond angles, torsion angles) .
  • Spectroscopy :
  • NMR (¹H/¹³C) to confirm proton environments and carbon connectivity.
  • IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
    • InChI/SMILES identifiers for database cross-referencing (e.g., InChI=1S/C7H7NO4/c9-7(10)6-8-4-3-11-2-1-5(4)12-6/h1-3H2) .

Q. What are the critical physical and chemical properties for handling this compound?

  • Physical : Liquid state at room temperature (density ~1.3 g/cm³), storage at 4°C .
  • Chemical : Reactivity at the oxazole nitrogen (nucleophilic substitution) and carboxylic acid group (esterification, amidation) .
  • Safety : Hazard codes H315 (skin irritation), H318 (eye damage), requiring PPE (gloves, goggles) and ventilation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance TosMIC reactivity but may increase ester hydrolysis. Methanol balances solubility and stability .
  • Catalyst screening : Bases like K₂CO₃ improve cyclization efficiency, while acidic conditions promote decarboxylation .
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) for temperature (60–80°C) and molar ratios (1:1–1:1.2 aldehyde:TosMIC) .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Molecular Electrostatic Potential (MESP) : Maps identify nucleophilic (oxazole nitrogen) and electrophilic (carboxylic acid carbon) sites for halogen bonding or catalytic interactions .
  • PPP-CI method : Calculates dipole moments (ground vs. excited states) to interpret solvatochromic shifts in UV-Vis spectra .
  • DFT studies : Optimize transition states for ring-opening reactions or ligand-protein docking simulations .

Q. How does structural modification influence biological activity in related oxazole derivatives?

  • Structure-Activity Relationships (SAR) :
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) at the pyrano ring enhance enzyme inhibition (e.g., kinase targets) .
  • Hybrid systems : Fusion with thiazole (e.g., pyranothiazoles) improves anticancer potency by modulating apoptosis pathways .
    • Assays :
  • In vitro cytotoxicity (MTT assay) against HeLa or MCF-7 cells.
  • Enzymatic inhibition (e.g., COX-2, EGFR kinase) with IC₅₀ validation .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

  • Packing analysis : Hydrogen bonds (O–H⋯N/O) between carboxylic acid and oxazole groups stabilize the crystal lattice .
  • Halogen bonding : Cocrystallization with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) reveals directional I⋯N/O interactions for materials science applications .

Methodological Guidelines

  • Synthetic Reproducibility : Validate purity via HPLC (>98%) and LC-MS (m/z 169.13 [M+H]⁺) .
  • Contradiction Resolution : Discrepancies in biological activity data (e.g., IC₅₀ variability) may arise from assay conditions (cell line specificity, serum concentration) – replicate under standardized protocols .
  • Data Interpretation : Correlate spectroscopic anomalies (e.g., split NMR peaks) with rotameric equilibria or solvent polarity effects .

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